molecular formula C8H6BrClO2 B1288874 2-(4-Bromo-3-chlorophenyl)acetic acid CAS No. 1261643-24-6

2-(4-Bromo-3-chlorophenyl)acetic acid

Cat. No.: B1288874
CAS No.: 1261643-24-6
M. Wt: 249.49 g/mol
InChI Key: RMGCJLITIJXUAB-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-3-chlorophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound can bind to specific receptors, altering their signaling pathways and leading to various downstream effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, its interaction with CYP1A2 can inhibit the enzyme’s activity, affecting the metabolism of other substrates processed by this enzyme.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, its interaction with CYP1A2 can affect the metabolism of other compounds processed by this enzyme. This interaction can lead to changes in the levels of specific metabolites, impacting overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, it has been shown to have high gastrointestinal absorption and can permeate the blood-brain barrier . These properties affect its distribution within the body and its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 3-chlorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-(4-Bromo-3-chlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)acetic acid: Lacks the bromine substituent, which may affect its reactivity and binding properties.

    2-(4-Bromo-2-chlorophenyl)acetic acid: Has a different substitution pattern, leading to variations in chemical behavior and biological activity.

    Phenylacetic acid: The parent compound without any halogen substitutions, used as a reference for comparing the effects of halogenation.

Uniqueness: 2-(4-Bromo-3-chlorophenyl)acetic acid is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological interactions. This compound’s distinct structure makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-3-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGCJLITIJXUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261643-24-6
Record name 2-(4-bromo-3-chlorophenyl)acetic acid
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